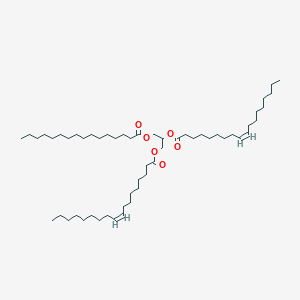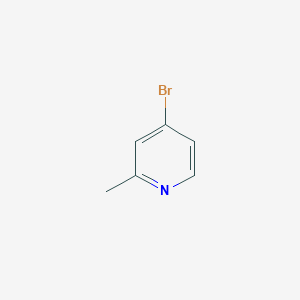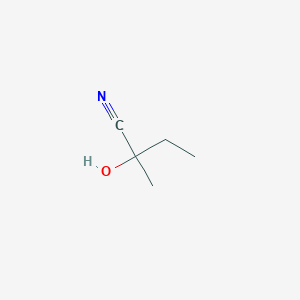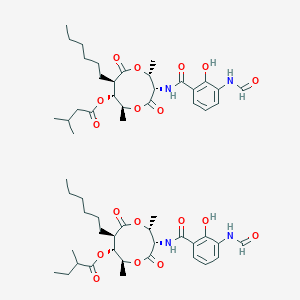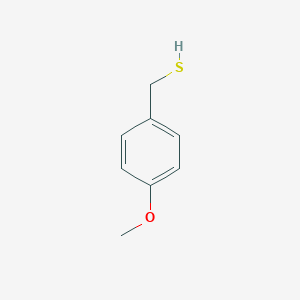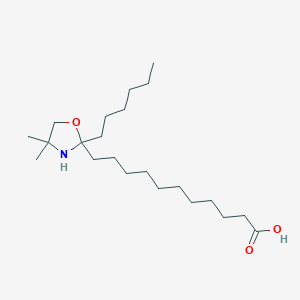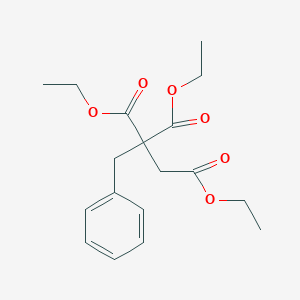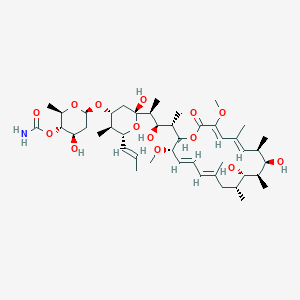
康卡霉素 B
描述
Concanamycin B is a member of a new class of 18-membered macrolide antibiotics . It is biologically active in vitro against several fungi and yeasts, but not against bacteria .
Synthesis Analysis
Concanamycin B was isolated from Streptomyces in the mid-1980s . The structure of concanamycins was investigated intensively . A highly stereocontrolled total synthesis of the 18-membered macrolide (+)-concanamycin F, a potent inhibitor of vacuolar ATPases, has been described .
Molecular Structure Analysis
The molecular formula of Concanamycin B is C45H73NO14 . The structure reveals six bafilomycin A1 molecules bound to the c-ring . One bafilomycin A1 molecule engages with two c subunits and disrupts the interactions between the c-ring and subunit a, thereby preventing proton translocation .
Chemical Reactions Analysis
Concanamycin B is a potent inhibitor of the formation of cholesteryl ester induced by oxidized low-density lipoprotein (LDL) in macrophage J774 . This inhibition was found to be due to the inhibition of ATP-dependent acidification of endosomes .
科学研究应用
Inhibitor of V-ATPases and P-ATPases
Concanamycin B, along with bafilomycins, are recognized as important tools for studying the physiological role of vacuolar-type, proton-translocating ATPases (V-ATPases) and ATPases with phosphorylated states (P-ATPases) in various organisms . These ATPases are found in all organisms and are distinguished by their transport mechanism, their quaternary structure, and their sensitivity towards specific inhibitors .
Classification of ATPases
The inhibition of an unknown H±ATPase by nanomolar concentrations of Concanamycin B can be taken as a criterion for the classification of that enzyme complex as a V-ATPase . This allows a clear distinction between the three types of ATPases: F-ATPases, P-ATPases, and V-ATPases .
Study of Physiological Processes
Concanamycin B is routinely used as an inhibitor of V-ATPases in different types of cells . This has stimulated the interest of different research groups to study the direct or indirect involvement of V-ATPases in physiological processes .
Therapeutic Target in Acute Myeloid Leukemia (AML)
Vacuolar ATPase (V-ATPase) is regarded as a possible therapeutic target in human malignancies, including Acute Myeloid Leukemia (AML) . The functional effects of two V-ATPase inhibitors, bafilomycin A1 and Concanamycin A, were investigated for primary AML cells derived from 80 consecutive patients .
Antiproliferative and Proapoptotic Effects
The V-ATPase inhibitors, including Concanamycin B, showed dose-dependent antiproliferative and proapoptotic effects that varied considerably between patients .
Treatment of Secondary AML
Patients with secondary AML, a heterogeneous subset with generally adverse prognosis and previous cytotoxic therapy, myeloproliferative neoplasia or myelodysplastic syndrome, were characterized by a strong antiproliferative effect of V-ATPase inhibition .
作用机制
Target of Action
Concanamycin B is a specific inhibitor of vacuolar type H±ATPase (V-ATPase) . V-ATPases are a type of ATPase, a class of enzymes that use the energy from ATP hydrolysis to transport protons across cell membranes . This proton transport is crucial for many cellular processes, including the acidification of intracellular compartments and the regulation of cytosolic pH .
Mode of Action
Concanamycin B interacts with V-ATPases, inhibiting their function . This inhibition disrupts the proton gradient across the membrane, which can affect various cellular processes. For instance, it has been shown that Concanamycin B can suppress the increase in CD8+ cytotoxic T lymphocyte (CTL) population without affecting CD4+ and B220+ populations in mice immunized with allogeneic tumors .
Biochemical Pathways
The primary biochemical pathway affected by Concanamycin B is the proton transport mediated by V-ATPases . By inhibiting V-ATPases, Concanamycin B disrupts the acidification of intracellular compartments, which can affect various downstream processes. For example, it can interfere with protein trafficking within cells .
Pharmacokinetics
It has been shown that intraperitoneal injection of concanamycin b can affect the population of certain immune cells in mice This suggests that Concanamycin B can be absorbed and distributed in the body to exert its effects
Result of Action
The inhibition of V-ATPase by Concanamycin B leads to a disruption in the acidification of intracellular compartments, which can have various molecular and cellular effects. For instance, it has been shown to suppress the increase in CD8+ CTL population in mice immunized with allogeneic tumors . This suggests that Concanamycin B may have potential applications in regulating immune responses.
未来方向
属性
IUPAC Name |
[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXXGIBOZQZSAT-XDUMZDCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317470 | |
| Record name | Concanamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
852.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Concanamycin B | |
CAS RN |
81552-33-2 | |
| Record name | Concanamycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81552-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Concanamycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Concanamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Concanamycin B is a potent and specific inhibitor of vacuolar-type H(+)-ATPase (V-ATPase) [, , , , , , , , , , ]. V-ATPases are responsible for acidifying intracellular organelles like lysosomes, endosomes, and secretory vesicles [, , , , , , , ]. By binding to the V-ATPase, Concanamycin B prevents the translocation of protons across the organelle membranes, thereby inhibiting their acidification [, , , , , , ]. This disruption of the acidic environment within these organelles has significant downstream effects on various cellular processes, including:
- Impaired protein degradation: Inhibition of lysosomal acidification disrupts the breakdown of internalized proteins and other molecules [, , , , ].
- Disrupted receptor recycling: Interference with endosomal acidification affects the recycling of receptors from the cell surface back to the plasma membrane [, , ].
- Blocked antigen presentation: Inhibition of V-ATPase activity prevents the acidification required for efficient antigen processing and presentation by MHC class II molecules [, ].
- Suppressed bone resorption: Disrupted osteoclast function due to inhibited acidification of resorption lacunae leads to reduced bone resorption [, ].
- Induced apoptosis: In certain cell types, particularly those overexpressing the EGF receptor, Concanamycin B can trigger apoptosis through mechanisms involving the Fas/FasL system [, ].
A: This information can be found in the literature on the isolation and structural elucidation of Concanamycin B [].
ANone: While the provided research primarily focuses on Concanamycin B's biological activity, specific data regarding its material compatibility and stability under various conditions is limited in these studies. Further research and specific experimental data are needed to address this question comprehensively.
ANone: Concanamycin B is not known to possess catalytic properties. Its primary mode of action is through the inhibition of V-ATPase, which is an enzyme. Concanamycin B binds to the V-ATPase and prevents it from functioning, rather than catalyzing a specific chemical reaction.
ANone: The provided research abstracts do not delve into specific SAR studies for Concanamycin B. Further investigation into the relationship between structural modifications and the resulting changes in its activity, potency, and selectivity would require additional research.
ANone: Information about the stability of Concanamycin B under various conditions and specific formulation strategies is not detailed in the provided research abstracts. Further research would be required to explore different formulation approaches and their impact on the compound's stability, solubility, and bioavailability.
ANone: Specific SHE (Safety, Health, and Environment) regulations for Concanamycin B vary depending on geographical location and specific applications. Researchers and institutions are responsible for adhering to all relevant safety guidelines and regulations when handling and using Concanamycin B.
ANone: The provided research primarily focuses on the in vitro effects of Concanamycin B. While some studies mention in vivo applications, they do not provide detailed information on the compound's ADME profile, pharmacokinetics, or pharmacodynamics. Further research is needed to fully understand these aspects.
ANone: Concanamycin B has shown efficacy in various in vitro cell-based assays, demonstrating its ability to:
- Inhibit oxidized-LDL-induced lipid accumulation in macrophages [].
- Suppress bone resorption by osteoclasts [].
- Induce apoptosis in EGF receptor-overexpressing cells [].
- Reducing alloantigen-activated CD8+ cytotoxic T cells in mice [, , ].
- Inhibiting tumor growth in mouse models [, ].
ANone: The provided research abstracts do not mention specific resistance mechanisms or cross-resistance associated with Concanamycin B. Further research is needed to determine whether prolonged exposure to Concanamycin B can lead to the development of resistance and to explore potential cross-resistance with other V-ATPase inhibitors or different classes of compounds.
ANone: While Concanamycin B is a potent biological tool, it is essential to acknowledge that detailed toxicological data and long-term safety profiles in humans are limited. Further research is crucial to thoroughly assess its potential toxicity and safety for therapeutic applications.
ANone: The provided research abstracts do not discuss specific drug delivery or targeting strategies for Concanamycin B. Exploring targeted delivery approaches could be a potential avenue for future research to enhance its therapeutic efficacy and minimize potential off-target effects.
ANone: The provided research abstracts do not mention the use of biomarkers for predicting the efficacy or monitoring the treatment response of Concanamycin B. Identifying specific biomarkers associated with its mechanism of action or potential adverse effects could be valuable for future clinical applications.
ANone: While the provided research abstracts do not specifically detail analytical techniques for Concanamycin B, various methods are commonly employed for the characterization and quantification of such compounds. These may include:
- Spectroscopy: Techniques like UV-Vis, NMR, and mass spectrometry are used for structural elucidation and quantification [].
ANone: The provided research primarily focuses on the biological activity of Concanamycin B. Information about its environmental impact, degradation pathways, and strategies for mitigating any negative ecological effects is limited and requires further investigation.
ANone: The provided research abstracts do not specifically address the dissolution rate and solubility of Concanamycin B in various media. These factors are crucial for understanding its bioavailability and subsequent efficacy. Further studies are needed to evaluate the influence of different solvents and formulations on its dissolution and solubility profiles.
ANone: While the provided research abstracts do not detail the validation of specific analytical methods for Concanamycin B, it is standard practice to validate analytical methods used in research and development. Validation ensures the accuracy, precision, specificity, linearity, range, and robustness of the analytical method employed.
ANone: The provided research abstracts do not specifically address the immunogenicity of Concanamycin B. Assessing its potential to trigger an immune response and developing strategies to modulate any undesirable immunogenicity would be essential for therapeutic development.
ANone: Information on the interactions of Concanamycin B with drug transporters is not provided in the research abstracts. Investigating potential interactions with efflux or influx transporters would be crucial to understand its absorption, distribution, and elimination profile. Strategies to modulate transporter interactions, if necessary, would depend on the specific transporter involved.
ANone: The research abstracts do not directly address the potential of Concanamycin B to induce or inhibit drug-metabolizing enzymes. Investigating its effects on cytochrome P450 enzymes and other metabolic pathways is important for understanding potential drug-drug interactions. Strategies for mitigating any unfavorable interactions would depend on the specific enzymes affected.
ANone: Specific data on the biocompatibility and biodegradability of Concanamycin B is limited in the provided research abstracts. Further research is needed to assess its long-term compatibility with biological systems and to investigate its degradation pathways and potential for accumulation in tissues or the environment.
A: While the provided research focuses on Concanamycin B, other V-ATPase inhibitors exist, including Bafilomycin A1 [, , , ]. Comparing their performance, cost, and overall impact would require a separate analysis considering factors like potency, selectivity, toxicity, and availability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)
![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)

